molecular formula C8H14N4 B14702144 2,2'-Bipyrimidine, 1,1',4,4',5,5',6,6'-octahydro- CAS No. 21786-88-9

2,2'-Bipyrimidine, 1,1',4,4',5,5',6,6'-octahydro-

Cat. No.: B14702144
CAS No.: 21786-88-9
M. Wt: 166.22 g/mol
InChI Key: XINBBXGGRBAYRK-UHFFFAOYSA-N
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Description

2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro-: is an organic compound that belongs to the class of heterocyclic compounds known as pyrimidines. It is a derivative of pyrimidine and is characterized by the presence of two pyrimidine rings connected by a single bond. This compound is notable for its use as a bridging ligand in coordination chemistry, where it forms complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro- can be synthesized through the Ullmann coupling reaction of 2-iodopyrimidines. This method involves the use of copper as a catalyst and typically requires high temperatures to facilitate the coupling reaction . The reaction conditions are crucial for achieving high yields and purity of the final product.

Industrial Production Methods: While specific industrial production methods for 2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro- are not extensively documented, the Ullmann coupling reaction remains a standard approach. Industrial-scale production would likely involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyrimidine derivatives, while substitution reactions can produce a variety of substituted bipyrimidine compounds.

Scientific Research Applications

Chemistry: 2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro- is widely used as a ligand in coordination chemistry.

Biology and Medicine: In biological research, this compound is investigated for its potential interactions with biomolecules and its role in various biochemical processes. Its ability to form stable complexes with metal ions makes it a candidate for studying metal ion transport and storage in biological systems.

Industry: In industrial applications, 2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro- is used in the synthesis of advanced materials, including polymers and nanomaterials. Its coordination chemistry properties are exploited to develop new materials with specific functionalities.

Mechanism of Action

The mechanism by which 2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro- exerts its effects is primarily through its ability to act as a ligand and form complexes with metal ions. These complexes can influence various molecular targets and pathways, depending on the metal ion involved and the specific structure of the complex. The compound’s π-delocalized bis chelate structure allows it to stabilize metal ions and facilitate various chemical reactions .

Comparison with Similar Compounds

    2,2’-Bipyridine: Another bipyridyl compound with similar coordination chemistry properties.

    4,4’-Bipyrimidine: A derivative with different substitution patterns on the pyrimidine rings.

    2,2’-Bipyrimidine: The parent compound without the octahydro- modification.

Uniqueness: 2,2’-Bipyrimidine, 1,1’,4,4’,5,5’,6,6’-octahydro- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with a wide range of metal ions and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .

Properties

CAS No.

21786-88-9

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

2-(1,4,5,6-tetrahydropyrimidin-2-yl)-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C8H14N4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h1-6H2,(H,9,10)(H,11,12)

InChI Key

XINBBXGGRBAYRK-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=NC1)C2=NCCCN2

Origin of Product

United States

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